3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
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Overview
Description
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that features a unique combination of difluoromethyl, difluorophenyl, and thienyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
The synthesis of 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Aromatic substitution reactions are common, especially involving the difluorophenyl group.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are frequently used.
Scientific Research Applications
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include other triazolo-thiadiazine derivatives and difluoromethylated heterocycles .
Properties
IUPAC Name |
(7Z)-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(thiophen-2-ylmethylidene)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N4S2/c17-8-3-4-10(11(18)6-8)13-12(7-9-2-1-5-25-9)26-16-22-21-15(14(19)20)24(16)23-13/h1-7,14H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKIKXYEVFRMTQ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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